O-acetyl mandelic acid

Vue d'ensemble

Description

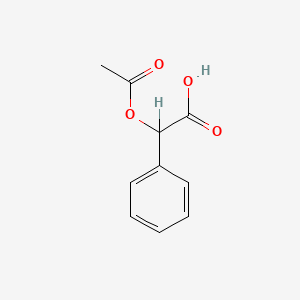

O-acetyl mandelic acid is an organic compound with the chemical formula C10H10O4. It is an acetoxy derivative of mandelic acid, characterized by the presence of an acetyl group attached to the hydroxyl group of mandelic acid. This compound is known for its chiral properties and is often used in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: O-acetyl mandelic acid can be synthesized through the acetylation of mandelic acid. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a solution of mandelic acid in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product.

Analyse Des Réactions Chimiques

Types of Reactions: O-acetyl mandelic acid undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed back to mandelic acid under acidic or basic conditions.

Oxidation: The compound can be oxidized to produce corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Mandelic acid.

Oxidation: Benzoylformic acid or benzoic acid.

Reduction: Mandelic alcohol.

Applications De Recherche Scientifique

Pharmaceutical Development

O-acetyl mandelic acid is a crucial intermediate in the synthesis of several pharmaceuticals. Its applications include:

- Drug Synthesis for Metabolic Disorders : It is utilized in the development of drugs targeting metabolic disorders, enhancing therapeutic efficacy through its structural characteristics .

- Chiral Drug Development : The compound plays a vital role in creating enantiomerically pure drugs, which are essential for maximizing pharmacological effects while minimizing side effects .

Chiral Synthesis

The compound is extensively used in asymmetric synthesis processes:

- Enantiomer Production : this compound enables chemists to produce specific enantiomers necessary for effective medications. Its chiral nature allows for the selective synthesis of desired compounds, which is critical in the pharmaceutical industry .

- Chiral Derivatization : It serves as a chiral derivatizing agent for Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of various compounds, including carboxylic acids and amines .

Analytical Chemistry

In analytical chemistry, this compound is employed for:

- Biochemical Assays : It enhances the accuracy of assays by helping to determine the presence of specific biological molecules. This application is crucial in clinical diagnostics and biochemical research .

- Chiral Selectivity Studies : Research has shown that this compound derivatives can be used to establish structure-chiral selectivity relationships, aiding in the development of more efficient separation techniques for enantiomers .

Cosmetic Formulations

This compound's properties make it suitable for use in cosmetics:

- Stabilizer and pH Adjuster : The compound acts as a stabilizer and pH adjuster in cosmetic formulations, improving product performance and extending shelf life. Its ability to enhance skin penetration also makes it valuable in skincare products .

Research in Metabolism

Researchers utilize this compound to gain insights into metabolic pathways:

- Metabolic Studies : The compound aids in studying how certain substances are processed within the body, which is essential for drug development and safety assessments. Understanding these pathways can lead to better therapeutic strategies for various conditions .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting metabolic disorders |

| Chiral Synthesis | Production of enantiomerically pure drugs |

| Analytical Chemistry | Enhancing accuracy of biochemical assays |

| Cosmetic Formulations | Stabilizer and pH adjuster |

| Metabolic Research | Insights into metabolic pathways |

Case Study 1: Chiral Separation Techniques

A recent study demonstrated the use of this compound derivatives in establishing chiral selectivity rules using cyclodextrin-based chiral selectors. The findings indicated that variations in substituents significantly impacted selectivity, providing valuable insights for optimizing separation methods in analytical chemistry .

Case Study 2: Pharmaceutical Applications

Research highlighted the role of this compound as an intermediate in synthesizing new drugs aimed at treating metabolic disorders. The study emphasized its importance in developing compounds with improved efficacy and reduced side effects through precise chiral control during synthesis .

Mécanisme D'action

The mechanism of action of O-acetyl mandelic acid involves its ability to act as a chiral auxiliary in various chemical reactions. It facilitates the formation of chiral centers in target molecules, thereby enhancing their enantiomeric purity. The acetyl group can be selectively removed or modified, allowing for the synthesis of a wide range of chiral compounds.

Comparaison Avec Des Composés Similaires

Mandelic Acid: The parent compound, which lacks the acetyl group.

O-methyl mandelic acid: A derivative with a methyl group instead of an acetyl group.

Phenylglycolic Acid: Another derivative with similar structural features.

Uniqueness: O-acetyl mandelic acid is unique due to its acetyl group, which imparts distinct chemical reactivity and chiral properties. This makes it particularly valuable in the synthesis of chiral intermediates and in applications requiring high enantiomeric purity.

Activité Biologique

O-acetyl mandelic acid (OAMA) is a derivative of mandelic acid, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Melting Point : 97-99 °C

- Density : 1.3 g/cm³

- Boiling Point : 317.8 °C at 760 mmHg

These properties make this compound a suitable candidate for various biochemical applications.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily due to its structural relationship with other mandelic acid derivatives. The following mechanisms have been identified:

- Chiral Recognition : this compound has been shown to interact selectively with chiral compounds, facilitating enantioselective reactions. This property is critical in the synthesis of pharmaceuticals where chirality plays a significant role in efficacy and safety .

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases .

- Fluorescent Properties : this compound has been utilized in fluorescent sensors for the detection of chiral acids, demonstrating significant fluorescence enhancement when interacting with specific enantiomers .

Therapeutic Applications

This compound's biological activity suggests several potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of mandelic acid possess antimicrobial properties, which may extend to this compound. This could be beneficial in developing new antibiotics or antiseptics .

- Chiral Separation : Due to its chiral recognition capabilities, this compound can be used in chromatography for separating enantiomers in pharmaceutical formulations, enhancing drug purity and effectiveness .

- Cancer Research : Some studies suggest that compounds related to this compound may exhibit anticancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells .

Case Study 1: Enantioselective Fluorescent Recognition

A study demonstrated the use of this compound in a fluorescent sensor system capable of distinguishing between (R)- and (S)-mandelic acids. The sensor exhibited up to threefold fluorescence enhancement with the chiral match, indicating strong chiral recognition capabilities .

Case Study 2: Directed Evolution of Mandelate Racemase

Research focused on enhancing the catalytic efficiency of mandelate racemase through directed evolution found that this compound serves as a key substrate. The engineered enzyme displayed improved activity towards this compound, suggesting its importance in biocatalysis and synthetic applications .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

2-acetyloxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUSTCTKLTMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279865 | |

| Record name | O-Acetyl mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-68-6 | |

| Record name | O-Acetylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Acetyl mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of O-acetyl mandelic acid in the context of the provided research articles?

A1: this compound is primarily used as a chiral resolving agent. It reacts with racemic mixtures of chiral amines or alcohols to form diastereomeric salts. These salts can then be separated due to their different physical properties, allowing for the isolation of the desired enantiomer. [, , ]

Q2: Can you give a specific example of how this compound was used in the synthesis of a pharmaceutical intermediate?

A2: In the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol (a key intermediate for various pharmaceuticals), this compound was used to resolve the racemic mixture obtained during synthesis. The (R)-enantiomer of this compound selectively crystallized with the desired (−)-(3R,4R)-enantiomer of the target compound, allowing for its isolation and purification. This method proved efficient and scalable for the production of the pharmaceutical intermediate. []

Q3: Besides resolving enantiomers, are there other applications of this compound described in the research?

A3: Yes, the research also highlights the use of this compound derivatives, specifically chiral 1,2-diamines derived from it, as ligands in asymmetric synthesis. These ligands were successfully applied in enantioselective deprotonation reactions of epoxides and diethylzinc additions to aldehydes, showcasing the potential of this compound as a starting material for developing chiral catalysts. []

Q4: How is the enantiomeric purity of compounds determined after using this compound for resolution?

A4: One study mentions the use of 1H NMR spectroscopy with this compound as a chiral solvating agent to directly determine the enantiomeric composition of amines and β-amino alcohols. [] This suggests that the different diastereomeric salts formed with this compound have distinct NMR signals, allowing for the quantification of each enantiomer in the mixture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.